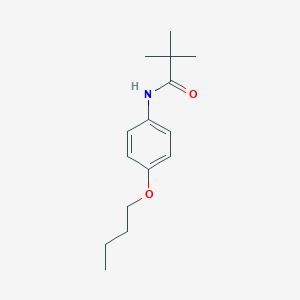
N-(4-methylphenyl)-2-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2-propoxybenzamide, also known as flunarizine, is a calcium channel blocker that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in the 1960s and has since been used for the treatment of migraines, vertigo, and other neurological disorders.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-2-propoxybenzamide is not fully understood. However, it is believed to work by blocking the influx of calcium ions into cells, which can lead to the relaxation of smooth muscle tissue and the inhibition of neurotransmitter release. This, in turn, can help to reduce the symptoms of migraines and other neurological disorders.
Biochemical and Physiological Effects:
Flunarizine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and severity of migraines, improve balance and coordination in patients with vertigo, and reduce the symptoms of other neurological disorders. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Flunarizine has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its effects are well-documented. In addition, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can be difficult to work with due to its low solubility in water and other solvents.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-methylphenyl)-2-propoxybenzamide. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-cancer properties and may be effective in the treatment of certain types of cancer. In addition, it may be useful in the treatment of cardiovascular disease and other inflammatory disorders. Further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-2-propoxybenzamide involves the reaction between 4-methylacetophenone and 2-propoxybenzoyl chloride in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to yield the final compound. The process is relatively straightforward and has been well-documented in the literature.
Wissenschaftliche Forschungsanwendungen
Flunarizine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of migraines, vertigo, and other neurological disorders. In addition, it has been investigated for its potential use in the treatment of cancer, cardiovascular disease, and inflammatory disorders.
Eigenschaften
Produktname |
N-(4-methylphenyl)-2-propoxybenzamide |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-12-20-16-7-5-4-6-15(16)17(19)18-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
QOCPMWHFFQZCBW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)





![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)



![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)

